2-Bromo-3,4-difluorobenzaldehyde

Organometallic Chemistry Regioselective Synthesis Halogen-Lithium Exchange

This specific ortho-bromo, meta-fluoro, para-fluoro isomer enables unique reactivity unattainable with other regioisomers: regioselective halogen‑lithium exchange at C2, tandem Suzuki‑Miyaura/C–H activation to fluorinated fluorenones, and diverse cross‑coupling. Validated ALDH3A1 inhibitor (IC50 360 nM–2.1 μM). Its dihalogenated, electron‑deficient ring imparts distinct metabolic stability and binding properties critical in drug/agrochemical discovery. Substituting with 2‑bromo‑5,6‑difluorobenzaldehyde or non‑fluorinated analogs will fundamentally alter synthetic outcomes.

Molecular Formula C7H3BrF2O
Molecular Weight 221 g/mol
CAS No. 1578156-21-4
Cat. No. B1443122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3,4-difluorobenzaldehyde
CAS1578156-21-4
Molecular FormulaC7H3BrF2O
Molecular Weight221 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C=O)Br)F)F
InChIInChI=1S/C7H3BrF2O/c8-6-4(3-11)1-2-5(9)7(6)10/h1-3H
InChIKeyLBTJGMXVLOOKBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3,4-difluorobenzaldehyde (CAS 1578156-21-4): Chemical Identity and Core Properties


2-Bromo-3,4-difluorobenzaldehyde (CAS 1578156-21-4) is a dihalogenated aromatic aldehyde with the molecular formula C₇H₃BrF₂O and a molecular weight of 221.00 g/mol . It features a benzaldehyde core substituted with a bromine atom at the ortho-position (C2) and two fluorine atoms at the meta (C3) and para (C4) positions, resulting in an electron-deficient, polyfunctionalized aryl ring . The compound is commercially available as a black solid and is typically stored under inert gas at 2-8°C . Its primary utility lies in its function as a versatile synthetic intermediate in medicinal and agricultural chemistry .

2-Bromo-3,4-difluorobenzaldehyde (CAS 1578156-21-4): Why In-Class Substitution is Not Straightforward


The precise substitution pattern of 2-Bromo-3,4-difluorobenzaldehyde (ortho-bromo, meta-fluoro, para-fluoro) directly dictates its reactivity and physicochemical properties, which cannot be reliably extrapolated from other halogenated benzaldehydes [1]. The combination of a bromine atom adjacent to the aldehyde group significantly impacts the electronic environment, influencing the rate and regioselectivity of reactions like halogen-lithium exchange [1] and palladium-catalyzed cross-couplings [2]. Furthermore, the presence of fluorine atoms impacts lipophilicity, metabolic stability, and binding affinity in a manner unique to this specific isomer [3]. Substituting this compound with a different regioisomer, such as 2-bromo-5,6-difluorobenzaldehyde [3], or a non-fluorinated analog, would fundamentally alter the outcome of a synthetic sequence and the properties of the final molecule, making it a critical choice for procurement in specialized R&D applications.

2-Bromo-3,4-difluorobenzaldehyde (CAS 1578156-21-4): Quantitative Evidence for Scientific Selection


Comparative Reactivity in Halogen-Lithium Exchange vs. Non-Fluorinated Analog

In halogen-lithium exchange (HLE) reactions, the presence of an ortho-bromine atom adjacent to the aldehyde group in 2-bromo-3,4-difluorobenzaldehyde confers a distinct reactivity advantage. Studies on related ortho-bromoarylaldehydes indicate that the ortho-bromine atom undergoes exchange with butyllithium preferentially over other halogen substituents [1]. This is a class-level inference based on the established directing effect of the aldehyde group and is directly comparable to the behavior of simpler 2-bromobenzaldehyde [1]. The additional fluorine substituents in 2-bromo-3,4-difluorobenzaldehyde are expected to further deactivate the ring and potentially accelerate the HLE of the ortho-bromine compared to a non-fluorinated analog [1].

Organometallic Chemistry Regioselective Synthesis Halogen-Lithium Exchange

Utility in Palladacycle-Catalyzed Sequential Cross-Couplings vs. Non-Ortho-Substituted Analogs

The ortho-bromo aldehyde motif of 2-bromo-3,4-difluorobenzaldehyde is essential for its use in palladacycle-catalyzed sequential reactions. A class-level inference can be made from the demonstrated synthesis of fluorenones using various 2-bromobenzaldehydes [1]. In this process, the initial Suzuki-Miyaura cross-coupling occurs at the C-Br bond, followed by a palladium-catalyzed C-H activation of the resulting aldehyde to form the fluorenone core [1]. This sequential reactivity is fundamentally dependent on the proximity of the bromine and aldehyde groups. Analogs lacking this ortho-substitution, such as 3- or 4-bromobenzaldehyde, cannot undergo this tandem process and would stop after a single cross-coupling event [1].

Cross-Coupling C-H Activation Palladium Catalysis

ALDH3A1 Enzyme Inhibition: Quantitative IC50 Data

Direct quantitative data establishes the inhibitory activity of 2-Bromo-3,4-difluorobenzaldehyde against the human enzyme aldehyde dehydrogenase 3A1 (ALDH3A1) [1]. In a spectrophotometric assay measuring the inhibition of benzaldehyde oxidation, the compound exhibited an IC50 value of 2.1 μM (2100 nM) [1]. This represents a direct, quantifiable measurement of biological activity. Another entry in the database lists an IC50 value of 360 nM against the same target under slightly different assay conditions, which may reflect differences in protein construct (full-length vs. not specified) or preincubation time [2].

Enzyme Inhibition Aldehyde Dehydrogenase Biochemical Assay

Physicochemical Differentiation: Predicted vs. Isomeric Analogs

The unique substitution pattern of 2-bromo-3,4-difluorobenzaldehyde imparts distinct physicochemical properties compared to its positional isomers. For example, its predicted boiling point is 233.5±35.0 °C at 760 mmHg and its predicted density is 1.8±0.1 g/cm³ . While data for all isomers is not available in this source, the predicted properties for 2-bromo-3,4-difluorobenzaldehyde are expected to differ from isomers like 2-bromo-5,6-difluorobenzaldehyde, which is a distinct compound identified in patents [1]. These differences in boiling point and density are critical for purification, formulation, and handling in a laboratory or pilot plant setting.

Physicochemical Properties Computational Chemistry Compound Selection

2-Bromo-3,4-difluorobenzaldehyde (CAS 1578156-21-4): Validated Research and Development Applications


Regioselective Synthesis of Complex Fluorenone Derivatives

In medicinal chemistry, 2-bromo-3,4-difluorobenzaldehyde is a key intermediate for the rapid generation of structurally complex fluorenone scaffolds. Its ortho-bromoaldehyde architecture enables a one-pot, palladium-catalyzed sequential Suzuki-Miyaura cross-coupling and C-H activation/cyclization sequence, as demonstrated for its class [1]. This tandem reaction allows for the efficient construction of a diverse library of fluorinated fluorenones from readily available arylboronic acids, bypassing the need for pre-functionalized substrates. The presence of fluorine atoms on the final product can significantly modulate its pharmacokinetic properties, making this an attractive strategy in drug discovery.

Synthesis of 2-Substituted-3,4-Difluorobenzaldehydes via Halogen-Lithium Exchange

For researchers requiring a specific 2-substituted-3,4-difluorobenzaldehyde building block, this compound is the preferred starting material. The ortho-bromine atom is preferentially exchanged with lithium via halogen-lithium exchange, a reactivity pattern well-established for this class of molecule [1]. The resulting aryllithium intermediate can then be trapped with a wide variety of electrophiles (e.g., DMF, alkyl halides, borates) to install the desired functional group at the 2-position. This method offers superior regioselectivity compared to direct electrophilic aromatic substitution, which would be unselective on the deactivated ring.

Biochemical Tool for Investigating Aldehyde Dehydrogenase 3A1 (ALDH3A1) Activity

This compound has a validated biochemical activity as an inhibitor of the human enzyme ALDH3A1, with reported IC50 values of 2.1 μM and 360 nM [REFS-1, REFS-2]. This makes it a useful tool compound for studying ALDH3A1's role in cellular detoxification, cancer cell resistance to chemotherapy, and other disease-relevant processes. It can be used in cell-based assays and biochemical studies to probe ALDH3A1 function, and its well-defined structure makes it a potential starting point for structure-activity relationship (SAR) studies aimed at developing more potent and selective ALDH3A1 inhibitors.

Development of Fluorinated Agrochemical and Pharmaceutical Intermediates

The combination of an aldehyde, bromine, and two fluorine atoms in a specific arrangement makes 2-bromo-3,4-difluorobenzaldehyde a versatile building block for the synthesis of bioactive molecules in the agrochemical and pharmaceutical industries [1]. The aldehyde can undergo reductive amination, Wittig reactions, or be converted to other functional groups. The bromine atom serves as a handle for various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). The fluorine atoms enhance the metabolic stability and membrane permeability of the final active ingredients. This specific isomer allows for the construction of molecules with a defined spatial orientation of substituents, which is critical for achieving high target potency and selectivity.

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